

An In-depth Technical Guide to Deuterated Tridecanoic Acid: Structure, Synthesis, and Applications

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated tridecanoic acid, a vital tool in various scientific disciplines. From its fundamental structure to its synthesis and diverse applications, this document serves as a core resource for professionals in research and drug development. The strategic replacement of hydrogen with deuterium atoms in tridecanoic acid offers a powerful method for investigating metabolic pathways, elucidating enzyme mechanisms, and enhancing the pharmacokinetic profiles of therapeutic agents.

Core Structural Insights and Physicochemical Properties

Deuterated tridecanoic acid is a modified form of tridecanoic acid where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a greater mass to the molecule without altering its fundamental chemical properties, making it an invaluable tracer in metabolic studies and a tool to probe kinetic isotope effects.

The location and number of deuterium atoms can be precisely controlled during synthesis, leading to a variety of deuterated tridecanoic acid isotopologues. Common forms include specifically labeled compounds at various positions along the fatty acid chain (e.g., at C-9 or C-



10) and per-deuterated forms where all hydrogens are replaced by deuterium (tridecanoic acidd25).

Property	Unlabeled Tridecanoic Acid	Tridecanoic Acid- d25	Specific Deuteration (e.g., [9,9-²H ₂])
Molecular Formula	C13H26O2[1][2]	C13HD25O2[3]	C13H24D2O2
Molecular Weight	214.34 g/mol [1][2]	239.5 g/mol [3]	Approx. 216.35 g/mol
Melting Point	44.5 °C[4][5]	Not specified	Not specified
Boiling Point	312.4 °C[4]	Not specified	Not specified
Water Solubility	33 mg/L (at 20 °C)[4]	Not specified	Not specified
Deuterium Enrichment	N/A	>98%[3]	Varies by synthesis[6]
CAS Number	638-53-9[1][2]	202529-03-1[7]	Not applicable

Synthesis of Deuterated Tridecanoic Acids: Methodologies and Workflows

The synthesis of specifically deuterated tridecanoic acids is a multi-step process that allows for precise control over the location of the deuterium labels. A common strategy involves the use of key intermediates, such as ketones, which are then reduced using deuterium-donating reagents.

General Synthetic Workflow for Mono- and Di-deuterated Tridecanoic Acids

The following diagram illustrates a generalized workflow for the synthesis of mono- and dideuterated tridecanoic acids at specific positions, such as C-9 and C-10.[6][8]





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A generalized synthetic workflow for producing specifically deuterated tridecanoic acids.

Experimental Protocol: Synthesis of [9,9-2H2]- and [10,10-2H2]-Tridecanoic Acids

This protocol is a summary of the methodology described for preparing di-deuterated tridecanoic acids.[6]

- Synthesis of the Ketone Intermediate: A bromoalkyl derivative is coupled with the anion of a dithiane to form a functionalized dithiane. Subsequent cleavage of the dithiane group, for instance with N-bromosuccinimide (NBS), yields the corresponding ketone.
- Deuteration via Reduction: The ketone intermediate is reduced using a deuterium-donating agent like Lithium Aluminum Deuteride (LiAlD4) to produce a deuterated alcohol.
- Mesylation and Nucleophilic Substitution: The resulting alcohol is mesylated, followed by a nucleophilic substitution with LiAID4 to generate the saturated, deuterated methoxymethyl derivative.
- Deprotection and Oxidation: The protective groups are cleaved under acidic conditions, and the resulting alcohol is oxidized using Jones oxidation to yield the final gem-dideuterated tridecanoic acid.

The final deuterium content of the labeled substrates is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their methyl esters.[6]



Applications in Research and Development

Deuterated fatty acids, including tridecanoic acid, are powerful tools in various research areas, from mechanistic enzymology to drug metabolism studies.

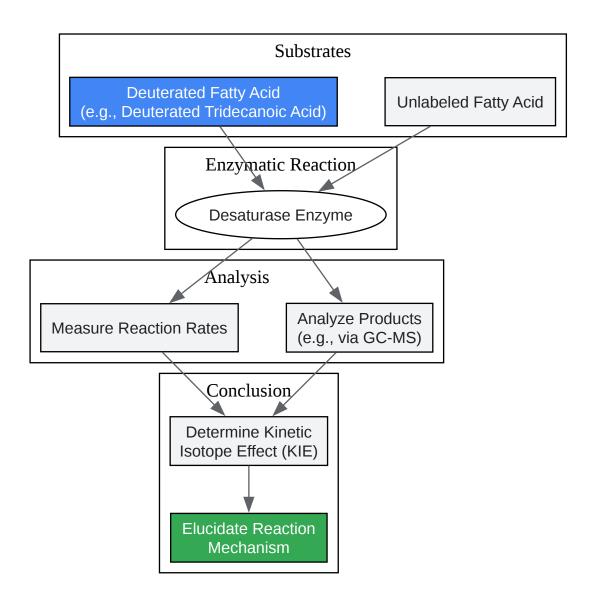
Elucidating Enzyme Mechanisms: A Case Study with Desaturases

Deuterated fatty acids are instrumental in studying the mechanisms of enzymes like desaturases, which introduce double bonds into fatty acid chains. By using specifically deuterated substrates, researchers can probe the stereochemistry and kinetic isotope effects of the desaturation reaction. For example, mono- and di-deuterated tridecanoic acids at the C-9 and C-10 positions have been synthesized as probes for biochemical studies on desaturases.

[6][8] The removal of a deuterium atom is slower than the removal of a hydrogen atom, and this kinetic isotope effect can provide insights into the rate-limiting steps of the enzymatic reaction.

The following diagram illustrates the logical relationship in using deuterated fatty acids to study a desaturase-catalyzed reaction.





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